Abiraterone acetate

Vue d'ensemble

Description

L'acétate d'abiratérone est un médicament principalement utilisé pour traiter le cancer de la prostate. Il est vendu sous les marques Zytiga et Yonsa, entre autres. Ce composé est particulièrement efficace dans le traitement du cancer de la prostate métastatique résistant à la castration (mCRPC) et du cancer de la prostate métastatique à haut risque sensible à la castration (mCSPC) lorsqu'il est utilisé en association avec des corticostéroïdes . L'acétate d'abiratérone agit en inhibant la production d'androgènes, qui sont des hormones qui peuvent favoriser la croissance des cellules cancéreuses de la prostate .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation de l'acétate d'abiratérone implique plusieurs étapes. Une méthode courante commence par l'acétate de 17-halogéno-androstane-diène-3beta-alcool et l'ester pinacolique d'acide 3-pyridine boronique comme matières premières. Ces composés subissent une réaction de couplage en présence d'un catalyseur pour former l'acétate d'abiratérone . Cette méthode est avantageuse en raison de sa simplicité, de la disponibilité des matières premières et de la qualité contrôlable, ce qui la rend adaptée à la production industrielle .

Méthodes de production industrielle

La production industrielle de l'acétate d'abiratérone implique souvent l'évaporation des solvants, le compactage direct, la granulation par fusion, la co-précipitation, la co-cristallisation et d'autres techniques pour améliorer la solubilité et la biodisponibilité du composé . La technologie des nanocristaux a également été utilisée pour améliorer la vitesse de dissolution et la biodisponibilité orale de l'acétate d'abiratérone .

Analyse Des Réactions Chimiques

Types de réactions

L'acétate d'abiratérone subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la réduction. Le composé est hydrolysé in vivo pour former l'abiratérone, son métabolite actif .

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et les réactions de l'acétate d'abiratérone comprennent des catalyseurs pour les réactions de couplage, des solvants pour la cristallisation et des stabilisants pour les formulations de nanocristaux .

Principaux produits

Le principal produit formé par l'hydrolyse de l'acétate d'abiratérone est l'abiratérone, qui est la forme active du médicament . Ce métabolite est responsable des effets thérapeutiques du composé.

Applications de la recherche scientifique

L'acétate d'abiratérone a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il est utilisé pour traiter le cancer de la prostate avancé en inhibant la biosynthèse des androgènes . La recherche a montré que l'acétate d'abiratérone peut améliorer considérablement les taux de survie chez les patients atteints d'un cancer de la prostate métastatique .

Dans l'industrie pharmaceutique, l'acétate d'abiratérone est utilisé pour développer des formulations qui améliorent sa solubilité et sa biodisponibilité, telles que les comprimés de nanocristaux . De plus, le composé est étudié pour son utilisation potentielle dans le traitement d'autres types de cancer .

Mécanisme d'action

L'acétate d'abiratérone est converti in vivo en abiratérone, qui inhibe l'enzyme 17α-hydroxylase/C17,20-lyase (CYP17A1). Cette enzyme est cruciale pour la biosynthèse des androgènes dans les glandes surrénales, les testicules et les tumeurs de la prostate . En inhibant CYP17A1, l'acétate d'abiratérone réduit la production de testostérone et d'autres androgènes, ralentissant ainsi la croissance des cellules cancéreuses de la prostate .

Applications De Recherche Scientifique

Castration-Resistant Prostate Cancer (CRPC)

Abiraterone acetate is primarily indicated for patients with metastatic CRPC. Clinical trials have demonstrated its efficacy in both chemotherapy-naive and post-chemotherapy settings.

- Chemotherapy-Naive Patients : A pivotal study published in the New England Journal of Medicine showed that this compound combined with prednisone significantly improved overall survival compared to placebo in chemotherapy-naive patients with CRPC. The median overall survival was 14.8 months for the treatment group versus 10.9 months for the placebo group .

- Post-Chemotherapy Patients : In another study involving patients who had previously received docetaxel-based chemotherapy, this compound led to a median overall survival of 15.8 months compared to 11.2 months for placebo . The drug also demonstrated a significant reduction in prostate-specific antigen (PSA) levels, indicating its effectiveness in controlling disease progression.

High-Risk Prostate Cancer

Recent meta-analyses have highlighted the potential of this compound in high-risk prostate cancer patients. A pooled analysis of six randomized controlled trials indicated that this compound significantly improved overall survival (HR 0.66) and progression-free survival (HR 0.55) when compared to standard treatments . The efficacy was particularly pronounced in patients with high PSA levels at diagnosis.

Case Study 1: Efficacy Post-Enzalutamide Treatment

A study involving patients who progressed after enzalutamide treatment found that this compound could still provide clinical benefit, albeit modestly. Among thirty patients treated, three achieved a significant PSA decline, with a median overall survival of approximately 50 weeks following initiation of abiraterone therapy . This suggests that abiraterone may be an effective option even after resistance to other androgen receptor-targeted therapies.

Case Study 2: Real-World Evidence

A large retrospective analysis comparing this compound and enzalutamide in real-world settings found that while both drugs are effective, there may be specific populations where one is preferred over the other. For instance, older patients and those with certain comorbidities exhibited shorter overall survival when treated with abiraterone compared to enzalutamide . This underscores the importance of personalized treatment approaches based on patient characteristics.

Safety Profile and Adverse Effects

While this compound is generally well-tolerated, it is associated with several adverse effects that clinicians must monitor:

- Common Adverse Effects : Fatigue, hypertension, hypokalemia, and liver function abnormalities are frequently reported .

- Severe Adverse Effects : Some patients may experience serious cardiovascular events or adrenal insufficiency due to increased mineralocorticoid levels resulting from CYP17 inhibition .

Mécanisme D'action

Abiraterone acetate is converted in vivo to abiraterone, which inhibits the enzyme 17α-hydroxylase/C17,20-lyase (CYP17A1). This enzyme is crucial for androgen biosynthesis in the adrenal glands, testes, and prostate tumors . By inhibiting CYP17A1, this compound reduces the production of testosterone and other androgens, thereby slowing the growth of prostate cancer cells .

Comparaison Avec Des Composés Similaires

L'acétate d'abiratérone est souvent comparé à d'autres antiandrogènes utilisés dans le traitement du cancer de la prostate, tels que la bicalutamide et l'enzalutamide . Bien que tous ces composés inhibent l'activité des androgènes, l'acétate d'abiratérone est unique en ce qu'il bloque la production d'androgènes à plusieurs sites, y compris les glandes surrénales et les tumeurs de la prostate . Cette inhibition complète rend l'acétate d'abiratérone particulièrement efficace dans le traitement du cancer de la prostate avancé.

Composés similaires

Activité Biologique

Abiraterone acetate is a potent inhibitor of the enzyme cytochrome P450 17A1 (CYP17A1), which plays a crucial role in androgen biosynthesis. This compound is primarily utilized in the treatment of metastatic castration-resistant prostate cancer (mCRPC) and has shown significant efficacy in reducing prostate-specific antigen (PSA) levels and prolonging progression-free survival in patients who have previously undergone chemotherapy. This article delves into the biological activity of this compound, supported by clinical findings, case studies, and detailed research data.

This compound functions as a selective and irreversible inhibitor of CYP17A1, leading to a significant reduction in serum and intratumoral androgen levels. The enzyme CYP17A1 is essential for the production of androgens in the adrenal glands, testes, and prostate cancer cells. By inhibiting this enzyme, this compound effectively lowers testosterone levels, which is critical for the growth of prostate cancer cells.

Case Studies

- Case Report on mCRPC Patients :

- Retrospective Study :

Summary of Clinical Outcomes

| Study Type | Patient Count | PSA Reduction (%) | Median Survival (months) | Side Effects |

|---|---|---|---|---|

| Case Reports | 2 | Significant | Not specified | None reported |

| Retrospective Study | 22 | 32% | 11.1 | GI intolerance (1) |

Biological Effects on Bone Metabolism

Research indicates that this compound also influences bone metabolism by reducing osteoclast activity while promoting osteoblast differentiation. This dual action may contribute to its therapeutic benefits in patients with bone metastases.

- Inhibitory Effects on Osteoclasts : Non-cytotoxic doses of abiraterone significantly inhibited osteoclast differentiation and activity, leading to reduced expression of markers such as TRAP and cathepsin K.

- Promoting Osteoblast Activity : this compound upregulates genes associated with osteoblast differentiation, such as alkaline phosphatase (ALP) and osteocalcin .

Safety Profile

This compound is generally well tolerated among patients, with a low incidence of severe side effects. In clinical studies, common adverse effects included hypertension and hypokalemia; however, serious mineralocorticoid side effects were notably absent in several case reports .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of abiraterone acetate in inhibiting androgen synthesis for prostate cancer treatment?

this compound irreversibly inhibits cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17), a key enzyme in testosterone biosynthesis. By blocking CYP17, it suppresses androgen production not only in the testes but also in adrenal glands and tumor tissues, addressing castration-resistant prostate cancer (CRPC) progression . Methodologically, studies use in vitro enzymatic assays (e.g., recombinant CYP17 activity measurements) and in vivo models (e.g., CRPC xenografts) to validate target engagement and downstream androgen receptor signaling suppression.

Q. How are clinical trial endpoints for this compound in metastatic CRPC defined and measured?

Primary endpoints include overall survival (OS) and progression-free survival (PFS), while secondary endpoints involve prostate-specific antigen (PSA) response rates (≥50% reduction), pain reduction (via validated scales), and quality-of-life metrics. For example, in the Phase III COU-AA-301 trial, OS improvement (median 15.8 vs. 11.2 months) and PSA response rates (29% vs. 6%) were critical for regulatory approval . Researchers must standardize PSA measurement protocols and adjudicate radiographic progression using RECIST 1.1 criteria.

Q. What pharmacokinetic challenges are associated with this compound, and how are they addressed in study design?

this compound has low oral bioavailability (~5% fasting state) due to poor solubility (BCS Class IV). Fed-state administration increases absorption by 5- to 10-fold, necessitating strict fasting/fed protocols in trials . Drug-drug interaction studies (e.g., with CYP3A4 inducers like rifampin) require dose adjustments (e.g., doubling abiraterone frequency) to maintain therapeutic exposure . Population pharmacokinetic (PopPK) models are used to optimize dosing in subpopulations (e.g., hepatic impairment).

Q. How are safety and reproductive toxicity profiles evaluated in preclinical studies?

Embryo-fetal toxicity studies in rats (oral doses 10–100 mg/kg/day) revealed dose-dependent resorptions and fetal malformations, informing contraindications in pregnancy. Researchers use Good Laboratory Practice (GLP)-compliant reproductive toxicology assays and mechanistic studies (e.g., androgen deprivation effects on fetal development) to assess risks .

Advanced Research Questions

Q. What methodologies validate this compound's repurposing potential for antiviral applications (e.g., SARS-CoV-2)?

Computational docking simulations identified this compound's binding affinity for SARS-CoV-2 nucleocapsid (N) protein, disrupting viral replication. In vitro validation involves plaque reduction assays in Vero E6 cells, measuring viral RNA copies (via qRT-PCR) and structural protein expression (Western blot for N/S proteins). Conflicting results between antiviral and cancer studies require careful dose-response analyses to avoid off-target cytotoxicity .

Q. How can nanoparticle formulations improve this compound's bioavailability?

Solid lipid nanoparticles (SLNs) enhance solubility and permeability by encapsulating this compound in lipid matrices. Researchers optimize SLNs using Box-Behnken experimental designs, evaluating parameters like particle size (dynamic light scattering), entrapment efficiency (HPLC), and in vivo pharmacokinetics (e.g., AUC in rodent models) . Comparative studies against commercial tablets (Zytiga®) assess bioavailability improvements.

Q. What adaptive clinical trial designs are used to evaluate this compound combinations?

Phase III protocols (e.g., Janssen’s INT-2 trial) employ interim analyses for futility/efficacy. For example, a Data Review Committee (DRC) may halt randomization to monotherapy arms if predefined futility thresholds (e.g., hazard ratio >1.0 for PFS) are met, while allowing crossover to combination arms. Biomarker-driven enrichment (e.g., AR-V7 status) stratifies patients for tailored therapy .

Q. How are genotoxic impurities in this compound synthesis controlled during drug development?

Redesigned synthetic routes avoid genotoxic intermediates (e.g., trifluoromethanesulfonic anhydride). Analytical methods like GC-MS/MS with a limit of quantification (LOQ) ≤1 ppm detect impurities (e.g., alkyl halides). Method validation includes specificity, linearity (R² >0.99), and recovery rates (90–110%) per ICH Q3A guidelines .

Q. What statistical approaches resolve contradictions between abiraterone’s anticancer and antiviral mechanisms?

Meta-analyses using random-effects models quantify heterogeneity across studies. For example, conflicting results on CYP17-independent antiviral effects (e.g., SARS-CoV-2 inhibition) vs. androgen-axis suppression require sensitivity analyses to exclude confounding variables (e.g., cell type-specific viral tropism) .

Q. How are long-term safety and resistance mechanisms studied in extended this compound trials?

Phase 3b studies (e.g., JNJ-212082) collect 6-year safety data, monitoring adrenal insufficiency (ACTH stimulation tests) and hepatotoxicity (ALT/AST levels). Resistance mechanisms (e.g., glucocorticoid receptor upregulation) are explored via RNA sequencing of serial tumor biopsies .

Q. Methodological Tables

Table 1. Key Pharmacokinetic Parameters of this compound

| Parameter | Value (Mean ± SD) | Method | Reference |

|---|---|---|---|

| Cmax (fasting) | 14.6 ± 3.2 ng/mL | LC-MS/MS | |

| AUC0–24 (fed) | 578 ± 129 ng·h/mL | PopPK modeling | |

| Half-life | 12 ± 4 hours | Non-compartmental analysis |

Table 2. Clinical Trial Endpoints in Pivotal Abiraterone Studies

| Study Phase | Primary Endpoint | Result (vs. Placebo) | Reference |

|---|---|---|---|

| III | Median OS (months) | 15.8 vs. 11.2 (HR 0.74) | |

| II | PSA response rate (%) | 45% vs. 6% (p < 0.001) |

Propriétés

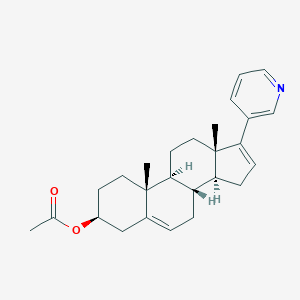

IUPAC Name |

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3/t20-,21-,23-,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIQSJCZCSLXRZ-UBUQANBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049043 | |

| Record name | Abiraterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154229-18-2 | |

| Record name | Abiraterone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154229-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abiraterone acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abiraterone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Abiraterone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Abiraterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABIRATERONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM5OCB9YJ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.